An In-Depth Technical Guide to (S)-2-amino-4-cyclohexylbutyric Acid: Nomenclature, Synthesis, and Application
An In-Depth Technical Guide to (S)-2-amino-4-cyclohexylbutyric Acid: Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-4-cyclohexylbutyric acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl group, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its nomenclature, synonyms, and its critical role in the development of therapeutic agents, with a focus on its application in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.
Nomenclature and Synonyms
A clear understanding of the various names and identifiers for (S)-2-amino-4-cyclohexylbutyric acid is crucial for researchers. The systematic and common names are often used interchangeably in scientific literature and commercial listings.
| Identifier Type | Identifier | Citation |
| Systematic (IUPAC) Name | (2S)-2-amino-4-cyclohexylbutanoic acid | [1][2][3][4] |
| Common Synonyms | L-Homocyclohexylalanine, (S)-2-Amino-4-cyclohexyl butanoic acid | [2] |
| CAS Number | 116622-38-9 | [1][2][3] |
| Molecular Formula | C10H19NO2 | [1][2] |
| Molecular Weight | 185.27 g/mol | [5] |
Physicochemical Properties and Structure
The defining feature of (S)-2-amino-4-cyclohexylbutyric acid is its cyclohexylalkyl side chain, which imparts significant hydrophobicity and steric bulk. These properties are instrumental in its application in drug design, influencing molecular interactions and metabolic stability.
Caption: Chemical structure of (S)-2-amino-4-cyclohexylbutyric acid.
Application in Drug Discovery: A Case Study in ACE Inhibitors
(S)-2-amino-4-cyclohexylbutyric acid is a key building block in the synthesis of various therapeutic agents. Its incorporation into peptide-based drugs can enhance their potency, selectivity, and metabolic stability. A prime example of its application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension and other cardiovascular diseases.
The Rationale: Structure-Activity Relationship in ACE Inhibition
ACE is a zinc-dependent metalloprotease that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The active site of ACE possesses a hydrophobic pocket. Incorporating amino acids with bulky, hydrophobic side chains, such as the cyclohexyl group of L-Homocyclohexylalanine, can significantly enhance the binding affinity of an inhibitor to this pocket, leading to increased potency. The hydrophobic interactions between the cyclohexyl ring and the nonpolar residues within the ACE active site are a key determinant of the inhibitor's efficacy.
Caption: Role of the hydrophobic side chain in ACE inhibition.
Experimental Protocol: Solid-Phase Synthesis of an ACE Inhibitory Tetrapeptide
To illustrate the practical application of (S)-2-amino-4-cyclohexylbutyric acid, this section details the solid-phase peptide synthesis (SPPS) of a model ACE inhibitory tetrapeptide: Phe-Gly-Pro-L-Homocyclohexylalanine .
Materials:
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Fmoc-L-Homocyclohexylalanine
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Fmoc-Pro-OH
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Fmoc-Gly-OH
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Fmoc-Phe-OH
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Rink Amide MBHA resin
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
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DMF, Dichloromethane (DCM)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Step-by-Step Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow.
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Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
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First Amino Acid Coupling (L-Homocyclohexylalanine):
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Deprotect the resin by treating it with 20% piperidine in DMF twice (5 min and 15 min).
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Wash the resin thoroughly with DMF and DCM.
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In a separate vessel, pre-activate Fmoc-L-Homocyclohexylalanine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.
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Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclohexyl group.
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Subsequent Amino Acid Couplings (Pro, Gly, Phe): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH) with a standard coupling time of 1-2 hours.
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Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
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Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Preparative RP-HPLC Protocol
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 20-50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Fractions are collected and analyzed by analytical HPLC. Those with the desired purity (>95%) are pooled and lyophilized.
Analytical RP-HPLC Protocol
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Gradient | 25-55% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 214 nm |
Conclusion
(S)-2-amino-4-cyclohexylbutyric acid is a versatile and valuable building block for the synthesis of bioactive peptides and peptidomimetics. Its hydrophobic and sterically demanding cyclohexyl side chain provides a powerful tool for modulating the pharmacological properties of lead compounds. The detailed protocols provided in this guide for the synthesis and purification of a model ACE inhibitory peptide containing L-Homocyclohexylalanine serve as a practical resource for researchers in drug discovery and development, enabling the rational design and efficient synthesis of novel therapeutic agents.
References
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American Elements. (S)-2-Amino-4-cyclohexylbutanoic acid | CAS 116622-38-9. [Link]
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PubChem. (S)-2-amino-4-cyclohexylbutanoic acid. [Link]
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MilliporeSigma. (S)-2-Amino-4-cyclohexylbutanoic acid | 116622-38-9. [Link]
